molecular formula C10H9NO B8309876 4-(2-Methoxyethenyl)benzonitrile CAS No. 126675-96-5

4-(2-Methoxyethenyl)benzonitrile

Cat. No. B8309876
CAS RN: 126675-96-5
M. Wt: 159.18 g/mol
InChI Key: ASUXXDULIDAXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethenyl)benzonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxyethenyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxyethenyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

126675-96-5

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

4-(2-methoxyethenyl)benzonitrile

InChI

InChI=1S/C10H9NO/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-7H,1H3

InChI Key

ASUXXDULIDAXFE-UHFFFAOYSA-N

Canonical SMILES

COC=CC1=CC=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 37.2 g of methoxymethyl-triphenylphosphonium chloride in 250 ml of t-butyl methyl ether is treated at room temperature while gassing with argon with 13.4 g of potassium t-butylate and stirred for 1 hour. Subsequently, the reaction mixture is treated at about 20° C. with a mixture of 9.49 g of 4-cyanobenzaldehyde and 100 mol of t-butyl methyl ether and stirred for a further 1 hours. Thereafter, the reaction mixture is partitioned in diethyl ether/water. The aqueous phase is extracted several times with diethyl ether. The organic phases are washed with water, dried over magnesium sulfate, filtered and evaporated. Chromatographic purification of the resulting crude product on silica gel with petroleum ether and toluene/hexane (vol. 3:1) gives 4-(2-methoxyvinyl)benzonitrile.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium t-butylate
Quantity
13.4 g
Type
reactant
Reaction Step Two
Quantity
9.49 g
Type
reactant
Reaction Step Three
Quantity
100 mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.